molecular formula C17H21N3O4S B11134926 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B11134926
M. Wt: 363.4 g/mol
InChI Key: HCLYYKHCVWUPKD-UHFFFAOYSA-N
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Description

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxyphenyl group, a sulfonyl group, a methyl group, and a pyridinylmethyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps:

    Formation of the Ethoxyphenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-ethoxyaniline with a sulfonyl chloride derivative under basic conditions to form the ethoxyphenyl sulfonyl intermediate.

    Attachment of the Pyridinylmethyl Group: The next step involves the reaction of the ethoxyphenyl sulfonyl intermediate with pyridine-4-carboxaldehyde in the presence of a reducing agent to form the pyridinylmethyl derivative.

    Formation of the Glycinamide Backbone: The final step involves the coupling of the pyridinylmethyl derivative with glycine methyl ester hydrochloride under basic conditions to form the desired glycinamide compound.

Industrial Production Methods

Industrial production of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyridinylmethyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and pyridinylmethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides and sulfonates.

    Reduction: Formation of sulfides and thiols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions, protein binding, and cellular uptake mechanisms.

Medicine

In medicine, N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the development of specialty chemicals, including advanced materials and catalysts. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The sulfonyl and pyridinylmethyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide
  • N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-4-ylmethyl)glycinamide
  • N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide

Uniqueness

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and pyridinylmethyl groups provide unique binding characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)sulfonyl-methylamino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C17H21N3O4S/c1-3-24-15-4-6-16(7-5-15)25(22,23)20(2)13-17(21)19-12-14-8-10-18-11-9-14/h4-11H,3,12-13H2,1-2H3,(H,19,21)

InChI Key

HCLYYKHCVWUPKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=NC=C2

Origin of Product

United States

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